molecular formula C9H13ClO B2648156 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride CAS No. 54057-58-8

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride

Cat. No.: B2648156
CAS No.: 54057-58-8
M. Wt: 172.65
InChI Key: SGEBCUSJUMCJGH-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride ( 54057-58-8) is a specialized organic compound with the molecular formula C9H13ClO and a molecular weight of 172.65 g/mol . Its structure is characterized by a bicyclo[2.2.1]heptane (norbornane) framework, a rigid and sterically defined system that can influence the properties and reactivity of molecules derived from it . As an acyl chloride, this reagent is a reactive intermediate primarily used in synthetic chemistry to introduce the 2-(bicyclo[2.2.1]heptan-2-yl)acetyl group into other molecules, for instance, through nucleophilic substitution reactions to form amides or esters. The rigid bicyclic scaffold is of significant interest in medicinal chemistry and materials science for designing molecules with specific three-dimensional shapes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to handle this compound with appropriate safety precautions due to the reactive nature of acid chlorides. For more detailed structural information, including SMILES (C1CC2CC1CC2CC(=O)Cl) and InChI identifiers, please consult public chemical databases .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEBCUSJUMCJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride typically involves the chlorination of 2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the acid to the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid: Formed from hydrolysis.

    2-{Bicyclo[2.2.1]heptan-2-yl}ethanol: Formed from reduction.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Key Structural Features:

  • Molecular Formula : Likely C₉H₁₁ClO (inferred from analogs in ).
  • Functional Groups : Acetyl chloride (-COCl) attached to the bicyclo[2.2.1]heptane skeleton.
  • Stereochemistry : The bicyclic system imposes distinct stereochemical constraints, affecting reaction pathways and product configurations .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Functional Group Key Differences Applications/Reactivity References
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride C₉H₁₁ClO Acetyl chloride (-COCl) Reference compound for acylation High reactivity in nucleophilic acyl substitution
Bicyclo[2.2.1]heptan-2-amine hydrochloride C₇H₁₄ClN Amine (-NH₂) Less reactive; used in amide synthesis Precursor for pharmaceuticals
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride C₁₀H₁₇ClNO₂ Carboxylic acid (-COOH) Lower reactivity; zwitterionic behavior Drug intermediate
Bornyl chloride C₁₀H₁₅Cl Alkyl chloride (-Cl) Steric hindrance reduces SN2 reactivity Fragrance and agrochemical synthesis

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Acetamide derivatives of bicyclo[2.2.1]heptane (e.g., 2-(substituted phenoxy)-N-bicycloheptyl acetamides) show antiviral and antimicrobial activity, as seen in –3. The acetyl chloride serves as a precursor for such bioactive molecules.
  • Material Science : The rigid bicyclic structure improves thermal stability in polymers compared to linear acyl chlorides .

Research Findings and Data

Spectral Data (Selected Examples)

  • IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ (acetyl chloride) vs. ~1700 cm⁻¹ for amides .
  • ¹³C-NMR : Bicyclic carbons appear at δ 25–40 ppm, while the carbonyl carbon resonates at δ 165–175 ppm .

Biological Activity

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is a bicyclic compound that has garnered interest for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9_9H13_{13}ClO, with a molecular weight of approximately 172.66 g/mol. The structure features a bicyclo[2.2.1]heptane moiety, which contributes to its unique biological interactions.

Pharmacological Effects

Research indicates that compounds derived from bicyclo[2.2.1]heptane structures exhibit various biological activities, including:

  • Orexin Receptor Modulation : Similar compounds have been shown to act as orexin receptor antagonists, which can influence sleep regulation and appetite control. This mechanism suggests potential applications in treating sleep disorders and obesity.
  • Genotoxicity : Studies on structurally related compounds have revealed genotoxic effects, such as the induction of bacterial SOS responses without alkylating effects . This highlights the need for careful evaluation of safety profiles in therapeutic contexts.

Case Studies

  • Orexin Receptor Antagonism :
    • A study on N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide demonstrated significant interaction with orexin receptors OX1 and OX2, influencing pathways related to sleep and appetite regulation.
  • Genotoxicity Assessment :
    • Research involving 2,2'-bis(bicyclo[2.2.1]heptane) assessed its genotoxic potential using E. coli lux-biosensors, revealing oxidative stress responses linked to reactive oxygen species generation .
  • CXCR2 Antagonism :
    • A novel bicyclo[2.2.1]heptane compound demonstrated potent CXCR2 antagonistic activity, showcasing anti-cancer properties against pancreatic cancer cell lines with favorable pharmacokinetic profiles in animal models .

The biological activity of this compound may be attributed to its structural features that allow for specific receptor interactions:

  • Receptor Binding : The rigidity and three-dimensional shape of the bicyclo[2.2.1]heptane framework facilitate binding to target receptors, influencing cellular signaling pathways.
  • Oxidative Stress Induction : The compound's ability to generate reactive oxygen species may play a role in its genotoxic effects, necessitating further investigation into its safety and therapeutic window.

Data Summary

Property Value
Chemical FormulaC9_9H13_{13}ClO
Molecular Weight172.66 g/mol
Potential Biological ActivitiesOrexin receptor modulation, genotoxicity
Notable StudiesOrexin receptor antagonism, CXCR2 antagonism

Q & A

Q. What are the recommended safety protocols for handling 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride in laboratory settings?

  • Methodological Answer : Due to its reactivity as an acyl chloride, researchers should:
  • Use chemical-impermeable gloves and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors or mist.
  • Store the compound under inert gas (e.g., nitrogen) to minimize hydrolysis.
  • Avoid dust formation during transfer and clean spills with inert absorbents (e.g., vermiculite).
  • Follow environmental precautions to prevent drainage contamination .

Q. How can researchers synthesize this compound from its precursor carboxylic acid?

  • Methodological Answer :
  • React the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
  • Use a catalytic amount of dimethylformamide (DMF) to accelerate the reaction.
  • Purify via distillation under reduced pressure to isolate the acyl chloride.
  • Monitor reaction completion using TLC or FT-IR (disappearance of -OH and C=O stretches of the acid).

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm bicyclo[2.2.1]heptane ring integrity and acetyl chloride moiety (¹³C NMR: δ ~170 ppm for carbonyl).
  • FT-IR : Detect characteristic C=O stretch (~1800 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).
  • Mass Spectrometry : Compare experimental molecular ion peaks with theoretical values (e.g., using NIST reference data for validation) .
  • Elemental Analysis : Verify stoichiometry (C, H, Cl).

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways involving this compound?

  • Methodological Answer :
  • Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states.
  • Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways for nucleophilic acyl substitutions.
  • Integrate experimental data (e.g., kinetics) with computational models to refine activation barriers and predict optimal solvents or catalysts. ICReDD’s feedback-loop approach is a validated framework for such iterative optimization .

Q. How should researchers resolve contradictions in kinetic data for reactions involving this compound?

  • Methodological Answer :
  • Conduct controlled replicate experiments to isolate variables (e.g., moisture levels, temperature).
  • Use multivariate analysis (e.g., ANOVA) to identify statistically significant factors.
  • Cross-validate results with computational simulations (e.g., solvent effects via COSMO-RS).
  • Publish raw datasets and computational inputs to enable peer-driven reproducibility checks .

Q. What experimental designs can elucidate stereoelectronic effects of the bicyclo system on reactivity?

  • Methodological Answer :
  • Compare reaction rates with non-bicyclic analogs (e.g., cyclohexylacetyl chloride) under identical conditions.
  • Perform Hammett or Taft analyses to quantify electronic vs. steric contributions.
  • Use X-ray crystallography or cryo-EM to map spatial hindrance in transition states.
  • Simulate electron density maps (e.g., NBO analysis) to identify hyperconjugative interactions .

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